N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with sulfur-containing functional groups. This structure combines a 4-fluorophenylacetamide moiety with a thioxo-substituted bicyclic system.
Properties
Molecular Formula |
C19H13FN4O2S3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13FN4O2S3/c20-11-6-8-12(9-7-11)21-14(25)10-28-18-22-16-15(17(26)23-18)29-19(27)24(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,25)(H,22,23,26) |
InChI Key |
UODBTXDBTQTRPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound notable for its potential biological activity. Its structure includes a thiazolo[4,5-d]pyrimidine core fused with thioxo and acetamide moieties. This article explores its biological activities, particularly its antimicrobial and anticancer properties, drawing from diverse research findings.
Structural Characteristics
The compound's unique structure is characterized by:
- A thiazolo[4,5-d]pyrimidine core that enhances its interaction with biological targets.
- The presence of fluorine and phenyl groups , which are known to increase lipophilicity and binding affinity.
Biological Activity Overview
Preliminary studies suggest that similar compounds within the thiazolidinone class exhibit various biological activities, including:
- Antibacterial properties
- Anticancer effects
- Antitubercular activities
The presence of halogens in the structure often correlates with enhanced biological activity due to improved pharmacokinetics.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound demonstrate significant antimicrobial activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidinone | Contains thiazolidinone core | Antibacterial |
| 5-Fluoro-N-(4-methylphenyl)-1H-pyrazole | Pyrazole ring with fluorine substitution | Anticancer |
| 4-Thiazolidinones | General class with varied substitutions | Anticancer and antibacterial |
These examples highlight the potential for N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-y)thio)acetamide to exhibit similar or enhanced biological activities due to its specific structural features.
Anticancer Activity
Further studies have focused on the anticancer properties of related compounds. For example:
- Cytotoxicity Assays : Compounds have been evaluated against various cancer cell lines using assays such as the MTT assay to determine their effectiveness in inhibiting cell proliferation.
- Mechanisms of Action : Investigations into apoptosis induction and anti-metastatic effects reveal that certain derivatives can sensitize cancer cells to anoikis (a form of programmed cell death).
Case Studies
Several studies have documented the biological activities of compounds similar to N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-y)thio)acetamide:
-
Dendrobium ellipsophyllum Study : Phenolic compounds isolated from this plant demonstrated cytotoxic effects on human lung cancer cell lines (H292), with certain compounds exhibiting IC50 values below 250 μM .
- Key Findings : Compounds showed potential for inducing apoptosis and sensitizing cells to anoikis.
- Synthesis and Characterization Studies : New derivatives synthesized from thiazolidinones were screened for antibacterial and antifungal activities. Significant activity was noted against pathogens like Escherichia coli and Candida albicans .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo[4,5-d]pyrimidine Derivatives
Acetamide-Containing Analogs
The N-(4-fluorophenyl)acetamide group is critical for interactions in many bioactive molecules. For instance:
- 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide : This compound (from ) replaces the thiazolo[4,5-d]pyrimidine core with a triazole ring but retains the N-(4-fluorophenyl)acetamide moiety. The triazole group may improve metabolic stability or alter hydrogen-bonding capacity compared to the sulfur-rich bicyclic system in the target compound.
- N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl): A pesticide (from ) with an oxazolidinyl group instead of the thiazolo-pyrimidine core.
Table 2: Functional Group Comparison
Research Findings and Methodological Considerations
- Synthetic Routes : The target compound’s analogs (e.g., Compounds 19 and 20) are synthesized via microwave-assisted or conventional methods using thiourea and benzaldehyde derivatives in DMF with glacial acetic acid. Similar protocols may apply to the target compound.
- Computational Predictions : Machine learning models (e.g., XGBoost) have been employed to predict properties like solubility or bioactivity for heterocyclic compounds, though these methods require validation for sulfur-rich systems like the target compound.
- Analytical Techniques : X-ray diffraction (utilizing SHELX software) and infrared spectroscopy (via matrix detectors) are critical for structural elucidation and detection of such compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
